7-Bromopyrazolo[1,5-a]pyridine
Overview
Description
7-Bromopyrazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 197.03 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry .Molecular Structure Analysis
The InChI code for 7-Bromopyrazolo[1,5-a]pyridine is 1S/C7H5BrN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H . The InChI key is XVUCNKOQDLZUQY-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . It makes them versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a different in chemical property .Physical And Chemical Properties Analysis
7-Bromopyrazolo[1,5-a]pyridine is a solid or liquid at room temperature .Scientific Research Applications
1. Fluorescent Molecules for Optical Applications
- Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application: The synthetic methodology of PPs is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%). Their photophysical properties are tunable .
- Results or Outcomes: The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63). The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
2. Antitumor Scaffold
- Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry. They have attracted a great deal of attention due to their significant photophysical properties .
- Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-bromopyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUCNKOQDLZUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648235 | |
Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromopyrazolo[1,5-a]pyridine | |
CAS RN |
885275-75-2 | |
Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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